Physalin G

Description

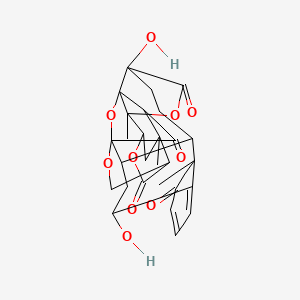

Physalin G is a secosteroidal compound derived from plants of the Physalis genus, notably Physalis alkekengi L. var. franchetii and Physalis angulata. Structurally, it belongs to the physalin family, characterized by a 13,14-seco-16,24-cycloergostane skeleton with extensive oxidation patterns . A critical revision of its structure using 2D-NMR clarified the configuration at C6 as R and resolved ambiguities in earlier assignments, distinguishing it from isomers like isothis compound . This compound exhibits diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and antimalarial properties, though its efficacy and mechanisms often diverge from structurally related physalins .

Properties

IUPAC Name |

5,15-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O10/c1-23-10-18-25(3)28-19(23)20(31)27(38-28,35-11-15(23)21(32)36-18)14-9-16(29)13-5-4-6-17(30)24(13,2)12(14)7-8-26(28,34)22(33)37-25/h4-6,12,14-16,18-19,29,34H,7-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVBSJOSWAZUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3C4(C56C1C(=O)C(O5)(C7CC(C8=CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)O)OCC2C(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001098036 | |

| Record name | 17,3-(Epoxymethano)-1,17:2,6-dimethano-17H-naphtho[1,2-f]furo[3,4-b:2,3-c′]bisoxocin-4,8,11,21(1H,8aH,10bH)-tetrone, 2,3,6,6a,9,10,10a,15,16,16a-decahydro-8a,15-dihydroxy-2,6a,10b-trimethyl-, (1S,2S,3S,6R,6aS,8aS,10aS,10bS,16aR,17R,18aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001098036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Physalin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77448-59-0, 76045-38-0 | |

| Record name | 17,3-(Epoxymethano)-1,17:2,6-dimethano-17H-naphtho[1,2-f]furo[3,4-b:2,3-c′]bisoxocin-4,8,11,21(1H,8aH,10bH)-tetrone, 2,3,6,6a,9,10,10a,15,16,16a-decahydro-8a,15-dihydroxy-2,6a,10b-trimethyl-, (1S,2S,3S,6R,6aS,8aS,10aS,10bS,16aR,17R,18aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77448-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17,3-(Epoxymethano)-1,17:2,6-dimethano-17H-naphtho[1,2-f]furo[3,4-b:2,3-c′]bisoxocin-4,8,11,21(1H,8aH,10bH)-tetrone, 2,3,6,6a,9,10,10a,15,16,16a-decahydro-8a,15-dihydroxy-2,6a,10b-trimethyl-, (1S,2S,3S,6R,6aS,8aS,10aS,10bS,16aR,17R,18aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001098036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Physalin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

295 - 296 °C | |

| Record name | Physalin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of physalin G involves the extraction and isolation from Physalis plants. The process typically includes the following steps:

Extraction: The plant material is dried and powdered, followed by extraction using solvents such as methanol or ethanol.

Purification: The crude extract is subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.

Characterization: The isolated compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.

Industrial Production Methods

Advances in biotechnological methods, such as plant cell culture and genetic engineering, may offer potential for large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions

Physalin G undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various physalin derivatives with altered pharmacological properties. These derivatives are often studied for their enhanced bioactivity and potential therapeutic applications .

Scientific Research Applications

Physalin G, a secosteroid isolated from various Physalis species, has demonstrated a range of therapeutic applications, particularly in immunosuppression and antimicrobial activity . Research has explored its potential in transplantation, inflammation, and cancer .

Immunosuppressive Activity: this compound, along with other physalins like B and F, has shown immunosuppressive potential . Studies indicate that this compound can prevent the rejection of allogeneic heterotopic heart transplants in mice . In vitro, this compound exhibits a potent antiproliferative effect on concanavalin A-stimulated lymphocytes and in mixed lymphocyte reaction assays at concentrations below 5 µg/ml . The suppression of lymphocyte proliferation induced by this compound is associated with a reduction in cytokines related to clonal lymphocyte activation and expansion, such as IL-2 and IFN-γ .

Anti-inflammatory Activity: While less documented than other physalins, this compound contributes to the overall anti-inflammatory effects observed within the Physalis genus . These effects include reducing paw edema and joint inflammation in animal models .

Antimicrobial Activity: this compound is one of four secosteroids, along with physalins B, D, and F, isolated from Physalis species that possess antimicrobial activities .

Mechanism of Action

Physalin G exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: this compound modulates the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB).

Immunomodulatory Activity: It influences immune cell function by regulating the production of cytokines and other signaling molecules.

Comparison with Similar Compounds

Table 1: Structural Differences Among Selected Physalins

| Compound | Key Structural Features | Functional Group Variations |

|---|---|---|

| Physalin A | 27-C methyl group; 14-OH; Δ²⁵,²⁷ double bond | Additional epoxy group at C1–C10 |

| Physalin D | 27-C methyl group; 14-OH; absence of Δ²⁵,²⁷ double bond | C22–C23 epoxide |

| This compound | 27-C methyl group; 14-OH; Δ²⁵,²⁷ double bond (revised configuration at C6) | C5–C6 epoxy and C13–C14 lactone |

| Physalin L | 27-C ethyl group; 14-OH; Δ²⁵,²⁷ double bond | C2–C3 epoxy and acetylated hydroxyl at C25 |

| Physalin O | 27-C ethyl group; 14-OH; saturated C25–C27 bond | C1–C10 epoxy and hydroxylation at C15 |

Key Observations :

- The C25–C27 double bond distinguishes this compound from Physalin O, which has a saturated bond .

- The ethyl vs. methyl group at C27 differentiates this compound/L (methyl) from Physalin L/O (ethyl) .

- Epoxy and lactone groups at specific positions (e.g., C5–C6 in this compound) influence solubility and biological activity .

Table 2: Pharmacological Activities of this compound vs. Analogs

Key Findings :

- Antimalarial Activity: this compound increased parasitemia in P. berghei-infected mice, contrasting with Physalin D’s protective effects . This divergence may stem from structural variations affecting immunomodulatory pathways.

- Structural-Activity Relationships : The C5–C6 epoxy group in this compound may reduce its cytotoxicity compared to Physalins B and D, which lack this modification .

Analytical Challenges and Stability Considerations

Physalins’ structural similarity complicates identification. LC–MS/MS with data mining strategies is essential to differentiate this compound from analogs like Physalin A and O . Key challenges include:

- Tautomerization : Physalins undergo pH- and water-dependent interconversion (e.g., Physalin A ↔ Physalin N), necessitating rapid sample processing to avoid degradation .

- Chromatographic Resolution : Tolbutamide is a suitable internal standard for Physalin A quantification, but analogous methods for this compound require validation .

Q & A

Q. What methodologies are recommended for isolating Physalin G from plant sources, and how can purity be validated?

Methodological Answer:

- Extraction: Use solvent-based extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning.

- Purification: Employ column chromatography (silica gel or HPLC) with polarity gradients. Validate purity via HPLC-DAD (Diode Array Detection) and compare retention times/UV spectra with reference standards .

- Quantification: Use calibration curves with authenticated this compound standards. Report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- Structural Elucidation: Combine NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) for stereochemical analysis and mass spectrometry (HRMS) for molecular formula confirmation.

- Chromatography: Use reversed-phase HPLC or UPLC coupled with tandem MS to resolve isomers and confirm molecular integrity. Cross-validate data with published spectral libraries .

Q. How can researchers conduct a systematic literature review on this compound using academic databases?

Methodological Answer:

- Keyword Strategy: Use Boolean operators (e.g., "this compound" AND ("bioactivity" OR "pharmacokinetics")) in Google Scholar or PubMed.

- Filtering: Prioritize peer-reviewed articles (2015–2025) and high-impact journals. Use citation tracking tools to identify seminal studies .

- Critical Appraisal: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s bioactivity against cancer cells while addressing cytotoxicity variability?

Methodological Answer:

- Assay Design: Use dose-response curves (IC₅₀ calculations) across multiple cell lines (e.g., MCF-7, HepG2) with triplicate technical replicates.

- Controls: Include positive controls (e.g., doxorubicin) and vehicle controls. Address batch variability via standardized cell culture protocols .

- Data Normalization: Express cytotoxicity as percentage viability relative to untreated cells. Use ANOVA with post-hoc tests for statistical rigor .

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

Methodological Answer:

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics, and how can bioavailability challenges be mitigated?

Methodological Answer:

- Model Selection: Use rodent models (e.g., Sprague-Dawley rats) for bioavailability studies. Collect plasma samples at 0, 1, 3, 6, 12, and 24 hours post-administration.

- Formulation Optimization: Test nanoemulsions or liposomes to enhance solubility. Quantify this compound in plasma via LC-MS/MS with validated pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) .

Q. How can experimental conditions be optimized for studying this compound’s synergistic effects with other compounds?

Methodological Answer:

- Combination Index (CI): Use the Chou-Talalay method to calculate synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

- Dose Matrix: Test fixed-ratio combinations (e.g., 1:1, 1:2) across multiple concentrations. Validate synergy via isobolograms .

Q. What are common pitfalls in interpreting this compound’s bioassay data, and how can reproducibility be ensured?

Methodological Answer:

- Pitfalls: Overinterpretation of single-timepoint data, insufficient statistical power, and lack of blinding in assays.

- Reproducibility: Adhere to ARRIVE guidelines for preclinical studies. Share raw data and analysis scripts via repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.